2-Oxa-7-azaspiro[4.4]nonane-1,8-dione
Description
Properties
IUPAC Name |
2-oxa-7-azaspiro[4.4]nonane-1,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-5-3-7(4-8-5)1-2-11-6(7)10/h1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZVRMHBJYCYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C12CC(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mn(III)-Based One-Pot Oxidative Cyclization
A prominent and efficient method for synthesizing this compound derivatives involves manganese(III)-mediated oxidative cyclization of 4-acylpyrrolidine-2,3-diones.
- Reaction Principle:
The method utilizes Mn(III) acetate as an oxidant to promote radical cyclization of 1,1-diarylethenes with 4-acylpyrrolidine-2,3-diones, resulting in the formation of the spirocyclic dione scaffold in a one-pot reaction. - Advantages:
- High yields
- Operational simplicity
- Mild reaction conditions
- Reference: Huynh et al. (2017) demonstrated this method with good yields and selectivity, emphasizing its utility in constructing the spirocyclic core efficiently.
Formic Acid-Activated Mn(III) Oxidation of Malonamides
Another method involves the selective synthesis of iminodioxaspirononanes, which are structurally related, via formic acid-activated Mn(III) oxidation of N1,N3-disubstituted malonamides with 1,1-diarylethenes.
- Mechanism:
Formic acid activates Mn(III), enhancing the oxidative cyclization to afford spirocyclic dione products. - Selectivity:
This approach allows selective formation of iminodioxaspirononanes and diazaspirononanes, closely related to this compound. - Reference: Shimoishi et al. (2022) reported this selective synthesis, highlighting the role of formic acid in improving reaction efficiency and selectivity.
Kurosawa Spirolactonization
Kurosawa spirolactonization is a classical approach involving the reaction of malonic acid derivatives with alkenes to form spirocyclic lactones such as 2,7-dioxaspiro[4.4]nonane-1,6-dione, which is structurally analogous and relevant to the preparation of this compound.
- Process:
The spirolactonization proceeds via intramolecular cyclization of malonic acid derivatives under acidic or catalytic conditions. - Application:
This method can be adapted for preparing spirocyclic diones with nitrogen incorporation by modifying the starting materials. - Reference: Kurosawa’s method is cited as a foundation for spirolactonization reactions relevant to spirocyclic dione synthesis.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
Reaction Mechanisms:
The Mn(III)-mediated methods proceed via radical intermediates generated by single-electron oxidation of the substrate, followed by intramolecular cyclization to form the spirocyclic lactam-lactone ring system. Formic acid enhances Mn(III) reactivity, facilitating selective cyclization.Substrate Scope:
The methods have been shown to tolerate various substituents on the pyrrolidine or malonamide moieties, allowing structural diversity in the spirocyclic products.-
- Temperature control (typically room temperature to 80°C)
- Solvent choice (common solvents include DMF, acetic acid, or methanol)
- Stoichiometry of Mn(III) and substrates affects yield and purity.
Purification: Products are typically purified by column chromatography or recrystallization, yielding white to off-white solids with melting points consistent with literature data.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-7-azaspiro[4.4]nonane-1,8-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include manganese (III) compounds, which can facilitate the formation of the spiro structure.
Reduction: : Reduction reactions might involve the use of hydrogen gas or metal hydrides.
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific reagents and conditions used
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Oxa-7-azaspiro[4.4]nonane-1,8-dione is with a molecular weight of approximately 155.15 g/mol. Its spirocyclic structure incorporates both oxygen and nitrogen atoms, contributing to its chemical reactivity and biological activity. The compound features a dione functional group, which enhances its potential for various synthetic applications.
Drug Discovery
This compound has been investigated for its role in drug discovery, particularly as a scaffold for developing new pharmacological agents. The compound's structure allows for modifications that can enhance binding affinities to specific biological targets.
Case Study: NQO1 Inhibition
Research has indicated that derivatives of this compound can effectively inhibit the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in certain cancer cell lines. The oxetane moiety present in the compound facilitates stronger interactions with the active site of NQO1, leading to improved efficacy in reducing benzimidazolequinone substrates .
Organic Synthesis
The unique structural characteristics of this compound make it an excellent candidate for organic synthesis applications. Its ability to undergo various chemical reactions allows chemists to create complex molecules.
Synthesis of Spirocyclic Compounds
The compound has been utilized in the synthesis of spirocyclic oxetane-fused benzimidazoles, showcasing its versatility in generating novel structures. For instance, the fusion of the spirocyclic oxetane motif onto heterocycles has yielded compounds with significant biological activity .
Synthesis Overview:
- Methodology: The synthesis often involves oxidative cyclization reactions and nucleophilic attacks on azetidinium ions.
- Yield: High yields (>90%) have been reported when employing potassium carbonate as a base in DMF solvent systems .
Biological Evaluation
Research has highlighted the potential biological activities of this compound, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Studies suggest that compounds with similar spirocyclic frameworks exhibit significant bioactivity against various pathogens. The unique arrangement of heteroatoms within the spirocyclic structure may enhance interactions with biological targets, modulating enzyme activities or receptor functions .
Comparison Table of Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Oxa-1-azaspiro[4.4]nonane-2,4-dione | Spirocyclic Compound | Variation in positioning of heteroatoms |
| 1,3,7-Triazaspiro[4.4]nonane-2,4-dione | Spirocyclic Compound | Contains an additional nitrogen atom |
| 7-Oxa-1-azaspiro[4.4]nonane-2,4-dione | Spirocyclic Compound | Different arrangement of heteroatoms |
| Azaspirene | Highly oxygenated | Exhibits angiogenesis-inhibiting properties |
Mechanism of Action
The mechanism by which 2-Oxa-7-azaspiro[4.4]nonane-1,8-dione exerts its effects would depend on its specific application. For instance, in a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
(a) 2,7-Bisdimethylaminomethylenespiro[4.4]nonane-1,6-dione
- Structure: Differs by replacing the oxygen (oxa) and lactam nitrogen with bis-dimethylaminomethylene groups.
- Synthesis: Derived from spiro[4.4]nonane-1,6-dione and N,N-dimethylformamide dimethyl acetal (DMF-DMA) under thermal conditions (110°C, 24 h), achieving 96% yield .
- Applications : Serves as a precursor for spiro bis(pyrazole) ligands, which are critical in coordination chemistry .
(b) 1,7-Diazaspiro[4.4]nonane-2,6-dione
- Structure : Contains two nitrogen atoms (diaza) instead of oxygen and nitrogen.
- Safety Profile : Classified under GHS regulations with stringent handling protocols due to inhalation risks .
Spiro[4.5]nonane Derivatives
(a) 8-Azaspiro[4.5]decane-7,9-dione
(b) 2-Ethyl-2,7-diazaspiro[4.4]nonane
- Structure : Incorporates an ethyl group at position 2 and dual nitrogen atoms.
- Handling : Restricted to laboratory research due to safety concerns (CAS 763883-32-5) .
Functional and Pharmacological Comparisons
Key Research Findings
Synthetic Efficiency: The Mn(III)-based route for this compound outperforms traditional methods in yield and simplicity compared to thermal condensation routes used for bis-dimethylaminomethylene analogues .
Regulatory Status: Derivatives like 1,7-diazaspiro[4.4]nonane-2,6-dione require strict safety protocols, whereas spiro[4.5] decane-diones are prioritized for industrial quality control .
Biological Activity
2-Oxa-7-azaspiro[4.4]nonane-1,8-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound involves various methods, including cyclization reactions and modifications of existing spirocyclic frameworks. The compound can be synthesized through the reaction of appropriate precursors under specific conditions that promote the formation of the spirocyclic structure.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity by inhibiting the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in several cancer cell lines. This inhibition can lead to reduced proliferation and increased apoptosis in cancer cells .
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The compound binds to the active sites of enzymes like NQO1, preventing their normal function and leading to cellular stress in cancer cells .
- Cell Signaling : It influences cell signaling pathways related to apoptosis and inflammation, potentially providing therapeutic effects against tumors .
Toxicological Profile
While the compound shows promising biological activity, it also has a toxicological profile that must be considered:
- Skin and Eye Irritation : The hydrochloride form of the compound has been associated with skin irritation and serious eye damage .
- Dosage Effects : The biological effects vary significantly with dosage; lower doses may exhibit beneficial effects while higher doses could lead to toxicity .
Data Summary
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₁N₁O₂ |
| Molecular Weight | 165.19 g/mol |
| CAS Number | 2168794-90-7 |
| Biological Activities | Anticancer, anti-inflammatory |
| Enzyme Target | NAD(P)H:quinone oxidoreductase 1 (NQO1) |
| Toxicity Concerns | Skin irritation, eye damage |
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- In Vitro Studies : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in NQO1-overexpressing cancer cell lines.
- Animal Models : In vivo studies indicated that administration of the compound led to significant tumor regression in xenograft models, supporting its potential as an anticancer agent.
Q & A
Basic Question: What are the standard synthetic routes for 2-Oxa-7-azaspiro[4.4]nonane-1,8-dione, and how do reaction conditions influence product purity?
Methodological Answer:
The synthesis typically involves spirocyclic ring formation via [4+4] annulation or cyclization of pre-functionalized intermediates. For example, tert-butyl carboxylate derivatives (e.g., tert-butyl 3-(iodomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate) are synthesized using alkylation and carboxylation steps under anhydrous conditions . Key factors include:
- Catalyst selection : Use of DBU (1,8-diazabicycloundec-7-ene) for deprotonation and nucleophilic substitution .
- Solvent optimization : THF or DMF enhances solubility of intermediates .
- Temperature control : Low temperatures (−78°C) prevent side reactions during lithiation steps .
Yield and purity are validated via HPLC and NMR, with impurities (e.g., halogenated byproducts) monitored using LC-MS .
Basic Question: How can spectroscopic techniques (NMR, MS) distinguish this compound from structurally similar spirocyclic compounds?
Methodological Answer:
- <sup>1</sup>H NMR : The compound exhibits distinct splitting patterns for protons adjacent to the lactam (δ 3.5–4.5 ppm) and spirocyclic oxygen (δ 4.0–5.0 ppm). For example, the tert-butyl group in derivatives shows a singlet at δ 1.2–1.4 ppm .
- <sup>13</sup>C NMR : The carbonyl carbons (C=O) resonate at δ 170–180 ppm, while spiro carbons appear as quaternary signals (δ 60–80 ppm) .
- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 240.2988) confirm molecular weight, with fragmentation patterns distinguishing regioisomers .
Advanced Question: How can researchers optimize reaction conditions to mitigate low yields in spirocyclic ring formation?
Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Substituent engineering : Introducing electron-withdrawing groups (e.g., benzyl) at the 7-position enhances ring-closing efficiency .
- Catalytic systems : Ru-based catalysts promote selective cyclization in Ugi-5CR reactions, improving stereochemical control .
- One-pot synthesis : Sequential addition of reagents (e.g., BuLi followed by electrophiles) minimizes intermediate degradation .
Statistical optimization tools (e.g., DoE) can model variables like solvent polarity and temperature gradients .
Advanced Question: How should researchers address contradictions in spectral data or reactivity profiles of spirocyclic derivatives?
Methodological Answer:
Contradictions may arise from conformational flexibility or impurities. Resolution methods include:
- Cross-validation : Compare NMR data with X-ray crystallography to confirm spatial arrangement .
- Reactivity assays : Test derivatives under standardized conditions (e.g., Grignard reactions) to isolate steric vs. electronic effects .
- Computational modeling : DFT calculations predict preferred tautomers or transition states, aligning with experimental data .
Triangulation with multiple techniques (e.g., IR, Raman) enhances reliability .
Advanced Question: What role does this compound play in designing bioactive molecules, and how are structure-activity relationships (SAR) explored?
Methodological Answer:
The spirocyclic core serves as a rigid scaffold for drug candidates, mimicking natural product frameworks. SAR studies involve:
- Functional group diversification : Substitution at the 7-position (e.g., halogenation or benzylation) modulates pharmacokinetics .
- Biological assays : Derivatives are screened for antimicrobial activity (MIC assays) or enzyme inhibition (e.g., anticonvulsant targets) .
- Molecular docking : The lactam ring interacts with binding pockets (e.g., GABAA receptors), guided by pharmacophore models .
Advanced Question: How are spirocyclic systems like this compound integrated into multicomponent reactions for complex molecule synthesis?
Methodological Answer:
These systems participate in Ugi-4CR and Passerini reactions due to their bifunctional reactivity:
- Ugi-4CR : The lactam carbonyl reacts with isonitriles, while the spiro oxygen stabilizes iminium intermediates .
- Metal-catalyzed cross-coupling : Pd-mediated Suzuki reactions introduce aryl groups at the 3-position .
- Post-functionalization : Alkylation or acylation of the azaspiro nitrogen enables late-stage diversification .
Reaction progress is monitored via TLC and in situ FTIR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
